6-cyclopropyl-3-methyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
This compound belongs to the [1,2]oxazolo[5,4-b]pyridine class, characterized by a fused oxazole-pyridine core. Its structure includes a cyclopropyl substituent at position 6, a methyl group at position 3, and a pyridin-4-yl carboxamide moiety at position 4.
Properties
IUPAC Name |
6-cyclopropyl-3-methyl-N-pyridin-4-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-9-14-12(15(21)18-11-4-6-17-7-5-11)8-13(10-2-3-10)19-16(14)22-20-9/h4-8,10H,2-3H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHCHDJIMWFYHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-3-methyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized to form pyridine N-oxides, which undergo nucleophilic substitution with trimethylsilyl cyanide to generate a cyano intermediate. Finally, the cyano intermediate is reacted with sodium and ammonium chloride in ethanol solution to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-3-methyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA), reducing agents such as sodium borohydride, and nucleophiles like trimethylsilyl cyanide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.
Scientific Research Applications
6-cyclopropyl-3-methyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 6-cyclopropyl-3-methyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key analogs and their structural differences:
Physicochemical and Pharmacological Implications
Cyclopropyl vs. Phenyl/Methyl Substituents: The cyclopropyl group in the target compound reduces steric hindrance compared to phenyl (Y505-0127) while maintaining metabolic stability via ring strain .
Carboxamide vs.
Biological Activity
6-Cyclopropyl-3-methyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a fused oxazole and pyridine ring system, along with a cyclopropyl group and a carboxamide functional group. These structural elements contribute to its unique reactivity and biological properties.
Molecular Formula
- C : 16
- H : 14
- N : 4
- O : 2
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various domains:
- Antiviral Activity : The compound has shown potential as an inhibitor of HIV reverse transcriptase, suggesting its utility in antiviral therapies.
- Anticancer Properties : Preliminary studies indicate that it may possess anticancer activity, affecting metabolic pathways involved in tumor growth.
- Anti-fibrotic Effects : The compound has been investigated for its ability to inhibit collagen synthesis, which is crucial in fibrotic diseases.
The biological effects of this compound are primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Receptor Binding : It is believed to bind to receptors or active sites on enzymes, altering their conformation and activity, which can lead to therapeutic effects.
Comparative Analysis with Similar Compounds
A comparative study of structurally similar compounds reveals insights into the unique features of this compound:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | C16H14N4O2 | HIV reverse transcriptase inhibitor | Contains a carboxamide group |
| 3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | C10H11N3O | Anticancer activity | Contains a methyl group |
| 3-Cyclopropyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | C14H10N2O3S | Anticancer activity | Incorporates a thiophene ring |
Case Studies
Several case studies have highlighted the efficacy of this compound in vitro and in vivo:
- In Vitro Studies : Laboratory experiments demonstrated that the compound effectively inhibited the proliferation of cancer cells at concentrations with IC50 values comparable to established anticancer agents.
- Animal Models : In vivo studies showed promising results in reducing tumor size and fibrosis in animal models of cancer and liver disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
